molecular formula C10H9ClO2 B2966974 (1S)-1-(1-benzofuran-2-yl)-2-chloroethan-1-ol CAS No. 556026-00-7

(1S)-1-(1-benzofuran-2-yl)-2-chloroethan-1-ol

Cat. No.: B2966974
CAS No.: 556026-00-7
M. Wt: 196.63
InChI Key: CDHCVIVEPPHYOH-MRVPVSSYSA-N
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Description

(1S)-1-(1-benzofuran-2-yl)-2-chloroethan-1-ol is an organic compound that features a benzofuran ring, a chlorine atom, and a hydroxyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(1-benzofuran-2-yl)-2-chloroethan-1-ol typically involves the selective reduction of benzofuranyl ketones. One common method is the enantiotopic selective reduction by baker’s yeast, which has been shown to be effective in producing optically active benzofuran-2-yl carbinols . The reaction conditions often involve mild temperatures and specific pH levels to ensure the desired enantiomer is obtained.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar reduction processes on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(1-benzofuran-2-yl)-2-chloroethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a different functional group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzofuran-2-yl ketones, while substitution reactions can produce a variety of benzofuran derivatives with different functional groups.

Scientific Research Applications

(1S)-1-(1-benzofuran-2-yl)-2-chloroethan-1-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1-(1-benzofuran-2-yl)ethanol: Similar structure but lacks the chlorine atom.

    1-(1-benzofuran-2-yl)-2-hydroxyethanone: Contains a ketone group instead of a hydroxyl group.

    2-acetoxy-1-(benzofuran-2-yl)ethanone: Features an acetoxy group in place of the hydroxyl group.

Uniqueness

(1S)-1-(1-benzofuran-2-yl)-2-chloroethan-1-ol is unique due to the presence of both a chlorine atom and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wider range of chemical modifications and applications compared to its similar compounds .

Properties

IUPAC Name

(1S)-1-(1-benzofuran-2-yl)-2-chloroethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h1-5,8,12H,6H2/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHCVIVEPPHYOH-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(O2)[C@@H](CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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